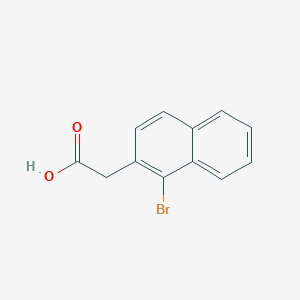![molecular formula C15H17N3O B6259924 N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide CAS No. 1154321-56-8](/img/no-structure.png)
N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide” is a complex organic compound. It likely contains an aminophenyl group, a methyl group, an ethyl group, a pyridine ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction . This involves the reaction of commercial aldehydes and primary, secondary, or tertiary anilines using a Brönsted acidic ionic liquid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various techniques, including melting point determination, molar conductance measurement, and XRD analysis .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide involves the reaction of 3-aminobenzylamine with ethyl nicotinate in the presence of a coupling agent to form the intermediate, N-[(3-aminophenyl)methyl]nicotinamide. This intermediate is then reacted with ethyl chloroformate to form the final product, N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide.", "Starting Materials": [ "3-aminobenzylamine", "ethyl nicotinate", "coupling agent", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-aminobenzylamine is reacted with ethyl nicotinate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-[(3-aminophenyl)methyl]nicotinamide.", "Step 2: N-[(3-aminophenyl)methyl]nicotinamide is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to form N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
Número CAS |
1154321-56-8 |
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



